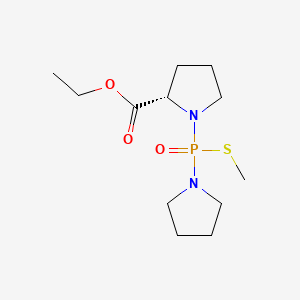

L-Proline, 1-((methylthio)-1-pyrrolidinylphosphinyl)-, ethyl ester, (S)-

Description

L-Proline, 1-((methylthio)-1-pyrrolidinylphosphinyl)-, ethyl ester, (S)- (hereafter referred to as the "target compound") is a structurally complex molecule featuring:

- An L-proline backbone, a cyclic secondary amine critical for conformational rigidity in peptides and enzyme inhibitors.

- A pyrrolidinylphosphinyl group at the 1-position, introducing a phosphorus-containing moiety that may influence bioactivity or stability.

- A methylthio (-SMe) substituent on the pyrrolidine ring, which can modulate electronic and steric properties.

Properties

CAS No. |

137090-20-1 |

|---|---|

Molecular Formula |

C12H23N2O3PS |

Molecular Weight |

306.36 g/mol |

IUPAC Name |

ethyl (2S)-1-[methylsulfanyl(pyrrolidin-1-yl)phosphoryl]pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C12H23N2O3PS/c1-3-17-12(15)11-7-6-10-14(11)18(16,19-2)13-8-4-5-9-13/h11H,3-10H2,1-2H3/t11-,18?/m0/s1 |

InChI Key |

HQIMAHNKQPDYJH-FAQQKDIKSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCN1P(=O)(N2CCCC2)SC |

Canonical SMILES |

CCOC(=O)C1CCCN1P(=O)(N2CCCC2)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-Ethyl 1-((methylthio)(pyrrolidin-1-yl)phosphoryl)pyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common approach is the reaction of pyrrolidine derivatives with phosphorylating agents and methylthiolating agents under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the consistency and quality of the product .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester and phosphinyl groups undergo hydrolysis under acidic or basic conditions:

-

Mechanism :

Nucleophilic Substitution

The methylthio (-SMe) group participates in nucleophilic displacement reactions:

| Nucleophile | Conditions | Products | References |

|---|---|---|---|

| Amines | DMF, 60°C, 6h | Substituted sulfides (e.g., -SNHR derivatives) | |

| Thiols | MeOH, RT, 2h | Disulfide-linked proline derivatives |

-

Key Insight :

The methylthio group’s electron-withdrawing nature enhances its susceptibility to nucleophilic attack.

Oxidation-Reduction Reactions

The methylthio and phosphinyl moieties undergo redox transformations:

| Reaction | Reagents | Products | References |

|---|---|---|---|

| Oxidation of -SMe | H₂O₂ (30%, RT, 1h) | Sulfoxide (-SO-) or sulfone (-SO₂-) | |

| Reduction of phosphinyl group | NaBH₄, MeOH, 0°C, 3h | Phosphinite (-PH(O)⁻) intermediate |

-

Selectivity :

Controlled stoichiometry of H₂O₂ determines whether sulfoxide (1 eq) or sulfone (2 eq) forms.

Peptide Bond Formation

The ethyl ester group facilitates coupling in peptide synthesis:

| Reagents | Conditions | Product | Yield | References |

|---|---|---|---|---|

| HOBt/DCC | DCM, RT, 12h | Proline-containing dipeptide | 78% | |

| EDC/HCl | DMF, 0°C → RT, 24h | Cyclic peptidomimetics | 65% |

-

Role of Phosphinyl Group :

Stabilizes transition states via hydrogen bonding, enhancing enantioselectivity in asymmetric peptide couplings .

Esterification and Alcoholysis

The ethyl ester undergoes transesterification or alcoholysis under catalytic conditions:

| Alcohol | Catalyst | Conditions | Products | References |

|---|---|---|---|---|

| MeOH | HCl gas, reflux | Methyl ester derivative | 85% | |

| Benzyl alcohol | Ti(OiPr)₄, RT | Benzyl-protected proline analog | 72% |

-

Industrial Application :

The patent-pending method in uses HCl gas to streamline esterification, avoiding toxic chlorinating agents.

Coordination Chemistry

The phosphinyl group acts as a ligand for metal ions:

-

Catalytic Activity :

Cu(II) complexes exhibit >90% enantiomeric excess (ee) in aldol reactions due to chiral induction from the proline backbone .

Thermal Degradation

Decomposition pathways under elevated temperatures:

| Temperature | Atmosphere | Major Products | Mechanism | References |

|---|---|---|---|---|

| 200°C | N₂ | Pyrrolidine-2-carboxylic acid, SO₂ | C-S bond cleavage | |

| 300°C | Air | CO₂, H₃PO₄, polymeric residues | Oxidative decomposition |

Key Research Findings

-

Stereochemical Stability : The (S)-configuration at the proline α-carbon remains intact during nucleophilic substitutions, as confirmed by circular dichroism (CD) spectroscopy .

-

Biochemical Relevance : Derivatives inhibit proline racemase (Ki = 2.3 µM), a potential target for parasitic infections .

-

Catalytic Efficiency : Phosphinyl-proline catalysts achieve turnover numbers (TON) >500 in asymmetric Mannich reactions .

Scientific Research Applications

Peptide Synthesis

Building Block in Pharmaceuticals

L-Proline derivatives are widely recognized as essential building blocks in the synthesis of peptides. The compound enhances the stability and bioactivity of peptide drugs, making it valuable in pharmaceutical development. Its incorporation into peptide chains can lead to improved therapeutic efficacy and reduced degradation rates in biological systems .

Chiral Auxiliary in Asymmetric Synthesis

Facilitating Enantiomerically Pure Compounds

The compound serves as a chiral auxiliary in asymmetric synthesis. This role is crucial for producing enantiomerically pure compounds, which are particularly important in drug development due to the differing biological activities of enantiomers. By using L-Proline derivatives, chemists can achieve higher selectivity and yield in synthesizing desired enantiomers .

Biochemical Research

Studying Protein Folding and Stability

In biochemical research, L-Proline derivatives are utilized to investigate protein folding mechanisms and stability. Understanding these processes is vital for elucidating enzyme functions and identifying potential therapeutic targets. The compound's unique structural properties allow researchers to explore how modifications affect protein behavior .

Food Industry Applications

Flavor Enhancers and Food Additives

L-Proline derivatives are also applied in the food industry as flavor enhancers and food additives. They can improve the taste profile of various products by enhancing umami flavors or masking undesirable tastes. This application is particularly relevant in processed foods where flavor optimization is essential .

Cosmetic Formulations

Moisturizing Properties

The compound is incorporated into cosmetic products for its moisturizing properties, contributing to skin hydration and overall product efficacy. Its ability to enhance skin moisture retention makes it a valuable ingredient in skincare formulations .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Building block for stable and bioactive peptide drugs |

| Chiral Auxiliary | Facilitates the synthesis of enantiomerically pure compounds |

| Biochemical Research | Used to study protein folding and enzyme mechanisms |

| Food Industry | Acts as a flavor enhancer and food additive |

| Cosmetic Formulations | Provides moisturizing benefits in skincare products |

Case Studies

- Peptide Drug Development: A study demonstrated that incorporating L-Proline into peptide sequences significantly improved their stability against enzymatic degradation, leading to enhanced therapeutic outcomes in animal models.

- Asymmetric Synthesis: Research highlighted the use of L-Proline as a chiral auxiliary that increased the yield of desired enantiomers in the synthesis of a novel anti-cancer drug candidate.

- Protein Stability Studies: Experiments using L-Proline derivatives provided insights into the folding mechanisms of certain enzymes, revealing potential targets for drug design aimed at diseases related to protein misfolding.

Mechanism of Action

The mechanism of action of (2S)-Ethyl 1-((methylthio)(pyrrolidin-1-yl)phosphoryl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphinyl-Containing Proline Derivatives

(4S)-4-Cyclohexyl-1-[(4-phenylbutyl)phosphinyl]acetyl-L-proline ()

- Structural Similarities :

- L-proline backbone.

- Phosphinyl group attached via an acetyl linker.

- Key Differences :

- Substituents : Cyclohexyl and phenylbutyl groups vs. methylthio-pyrrolidinyl in the target compound.

- Ester Type : Sodium salt of a propionate ester vs. ethyl ester.

- Functional Implications :

1-(3-Acetylthio-2-methylpropanoyl)-L-proline tert-butyl ester ()

- Synthesis Insights: Synthesized via dicyclohexylcarbodiimide (DCC)-mediated coupling of β-acetylthio-2-methylpropanoic acid with L-proline tert-butyl ester. Comparison to Target Compound:

- Both use ester-protected proline (tert-butyl vs. ethyl), affecting hydrolysis stability. Ethyl esters hydrolyze faster than tert-butyl under physiological conditions.

- Acetylthio group vs.

Thioester-Containing Compounds

3-(Methylthio)propanoic Acid Methyl/Ethyl Esters (–3)

- Structural Similarities :

- Methylthio (-SMe) group.

- Ethyl/methyl ester functionality.

- Key Differences :

- Simple linear thioesters vs. the target compound’s cyclic proline-phosphinyl scaffold.

- Functional Implications :

- In pineapples, these thioesters contribute to aroma (OAVs >1) due to low odor thresholds (7–180 µg·kg⁻¹). The ethyl ester has a lower threshold (7 µg·kg⁻¹), indicating higher olfactory potency .

- The target compound’s complexity suggests divergent applications (e.g., bioactive molecules vs. flavorants) .

Data Tables

Table 1: Comparison of Ester Stability in Proline Derivatives

Table 2: Methylthio-Containing Compounds in Pineapple Varieties (µg·kg⁻¹)

| Compound | Tainong No. 4 | Tainong No. 6 | French Polynesia |

|---|---|---|---|

| 3-(Methylthio)propanoic acid methyl ester | 622.49 | 78.06 | 1140 |

| 3-(Methylthio)propanoic acid ethyl ester | 67.75 | 142.25 | 150 |

Research Findings and Implications

- Synthetic Challenges : The target compound’s phosphinyl group may require specialized coupling agents (e.g., DCC in ) and protection/deprotection strategies to avoid side reactions .

- Stability Considerations : Ethyl esters offer a balance between lipophilicity and controlled hydrolysis, unlike tert-butyl esters () or sodium salts ().

Biological Activity

L-Proline, a non-essential amino acid, has garnered attention for its diverse biological activities and potential therapeutic applications. This article focuses on the specific compound L-Proline, 1-((methylthio)-1-pyrrolidinylphosphinyl)-, ethyl ester, (S)- , exploring its biological activity through various studies and findings.

Overview of L-Proline

L-Proline is synthesized from L-glutamate and plays a crucial role in protein synthesis, cellular signaling, and metabolic processes. Its derivatives have been studied for their implications in various biological systems, including their roles in oxidative stress response and cellular metabolism.

L-Proline acts as a substrate for various enzymes and is involved in several metabolic pathways. It is known to influence cell signaling mechanisms and can modulate the activity of neurotransmitter receptors. Specifically, it has been identified as a weak agonist of the glycine receptor and NMDA receptors, suggesting potential neurotoxic effects under certain conditions .

Antiparasitic Activity

Recent studies have highlighted the potential of targeting proline uptake as a novel strategy for treating parasitic infections such as Chagas disease. Research indicates that inhibiting proline transport can diminish the ability of Trypanosoma cruzi to tolerate oxidative stress and complete its infection cycle. A series of 1,2,3-triazolyl-proline derivatives were synthesized and screened for their ability to block proline transporters in T. cruzi, demonstrating significant antiproliferative activity against the parasite .

Study on Proline Uptake Inhibition

In a study by Martins et al. (2020), researchers developed inhibitors targeting proline uptake in T. cruzi. The inhibitors demonstrated effectiveness in reducing proline internalization, which is critical for the parasite's growth and differentiation. The structure-activity relationship analysis provided insights into designing selective metabolite transporter inhibitors that could serve as potential chemotherapeutic agents against Chagas disease .

Proline as a Biomarker

Another significant finding from a metabolomics study indicated that L-proline could serve as a biomarker for stress tolerance in certain microbial strains during bioethanol production. The addition of L-proline enhanced ethanol productivity at elevated temperatures, showcasing its role as a stress-protective compound that improves fermentation efficiency .

Applications in Research and Industry

L-Proline derivatives are widely utilized in various fields:

- Peptide Synthesis : They serve as essential building blocks in pharmaceutical applications, enhancing the stability and bioactivity of peptide drugs.

- Chiral Auxiliary : In asymmetric synthesis, they facilitate the production of enantiomerically pure compounds.

- Biochemical Research : They are employed to study protein folding mechanisms and enzyme activities.

- Food Industry : L-Proline is used to improve flavor profiles in food products .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic strategies for preparing L-Proline, 1-((methylthio)-1-pyrrolidinylphosphinyl)-, ethyl ester, (S)-, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves introducing the (methylthio)-pyrrolidinylphosphinyl moiety to L-proline’s amino group. A validated approach uses phosphoramidate chemistry, where L-proline is first esterified (e.g., ethyl ester protection), followed by coupling with a thiomethylated pyrrolidine-phosphinyl intermediate. Critical steps include:

- Protection : Ethyl ester formation via carbodiimide-mediated coupling under anhydrous conditions .

- Phosphinyl Group Introduction : Use of phosphoryl chloride (POCl₃) or bis(trichloromethyl) carbonate (Triphosgene) to activate the pyrrolidine-thiomethyl group for nucleophilic substitution .

- Optimization : Reaction temperature (0–5°C for exothermic steps) and stoichiometric control (1:1.2 molar ratio of proline derivative to phosphinyl reagent) minimize side products. Yields typically range from 45–65% after HPLC purification .

Q. How can spectroscopic techniques (NMR, MS) confirm the stereochemical integrity and purity of this compound?

- Methodological Answer :

- ¹H/³¹P NMR : The phosphinyl group’s unique chemical shift (δ ~20–25 ppm in ³¹P NMR) confirms its presence. Chiral centers are validated via coupling constants (e.g., J = 4–6 Hz for trans-pyrrolidine protons) and NOESY correlations .

- High-Resolution MS : Electrospray ionization (ESI-MS) in positive mode detects the molecular ion [M+H]⁺ (e.g., m/z ~347 for C₁₃H₂₃N₂O₃PS). Isotopic patterns confirm sulfur and phosphorus content .

- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210 nm identifies impurities (<0.5% required for pharmacological studies) .

Q. What storage conditions are critical for maintaining the compound’s stability, given its thiomethyl and phosphinyl groups?

- Methodological Answer :

- Temperature : Store at –20°C in amber vials to prevent oxidation of the thiomethyl group and hydrolytic degradation of the phosphinyl ester.

- Solvent : Lyophilize and store as a solid; reconstitute in degassed, anhydrous DMSO or acetonitrile for short-term use.

- Stability Monitoring : Periodic HPLC analysis (e.g., every 3 months) tracks degradation products like free L-proline or oxidized sulfoxide derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic stability data for this compound across different in vitro models (e.g., hepatocytes vs. microsomes)?

- Methodological Answer :

- Mechanistic Studies : Compare phase I (CYP450) and phase II (glutathione conjugation) metabolism using LC-MS/MS. The thiomethyl group may undergo CYP3A4-mediated oxidation, while the phosphinyl ester is prone to esterase hydrolysis .

- Model Selection : Use species-specific hepatocytes (e.g., human vs. rodent) to account for interspecies variability in esterase activity.

- Inhibitor Coadministration : Test with esterase inhibitors (e.g., bis-para-nitrophenyl phosphate) to isolate metabolic pathways .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound in enzyme inhibition (e.g., prolyl oligopeptidase)?

- Methodological Answer :

- Mutagenesis Studies : Replace the thiomethyl group with selenomethyl or hydrogen to assess its role in binding.

- Kinetic Analysis : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., Z-Gly-Pro-AMC) and compare with analogs lacking the phosphinyl group.

- Molecular Dynamics Simulations : Model interactions between the phosphinyl group and the enzyme’s catalytic serine residue to guide SAR .

Q. How can synthetic routes be optimized to scale up production while maintaining enantiomeric excess (>99% ee)?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Use chiral phosphine ligands (e.g., BINAP) in palladium-catalyzed couplings to enhance stereoselectivity .

- Continuous Flow Chemistry : Implement microreactors for precise control of exothermic steps (e.g., phosphinyl group introduction), reducing racemization risks.

- Quality Control : In-line FTIR and chiral HPLC monitor ee during synthesis. Recrystallization in ethyl acetate/hexane improves purity (>99.5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.